molecular formula C11H11ClFNO B13193339 1-(5-Chloro-2-fluorophenyl)piperidin-2-one

1-(5-Chloro-2-fluorophenyl)piperidin-2-one

Cat. No.: B13193339
M. Wt: 227.66 g/mol
InChI Key: NCPMWHDIOGTELU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H11ClFNO It is a member of the piperidinone family, which is characterized by a piperidine ring structure with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-fluorophenyl)piperidin-2-one typically involves the reaction of 5-chloro-2-fluoroaniline with a suitable piperidinone precursor. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogen substitution can be achieved using nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidinones with different halogen atoms.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)piperidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2-fluorophenyl)piperidin-2-one is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other piperidinone derivatives and can lead to unique interactions with molecular targets.

Properties

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11ClFNO/c12-8-4-5-9(13)10(7-8)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2

InChI Key

NCPMWHDIOGTELU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

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